5-Fluoro-3-methyl-indol-1-ylamine
Description
5-Fluoro-3-methyl-indol-1-ylamine is an indole derivative featuring a fluorine atom at position 5, a methyl group at position 3, and a primary amine group at position 1. Indole scaffolds are widely studied in medicinal chemistry due to their biological relevance, particularly in neurotransmitter systems and enzyme inhibition. The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes to steric modulation and lipophilicity .
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-3-methylindol-1-amine |
InChI |
InChI=1S/C9H9FN2/c1-6-5-12(11)9-3-2-7(10)4-8(6)9/h2-5H,11H2,1H3 |
InChI Key |
PQKBWKSXOJJLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Molecular Properties of Compared Compounds
Analysis of Substituent Effects
Position of Fluorine :
- The 5-fluoro substitution in the target compound and 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine enhances electron withdrawal, stabilizing the indole ring and influencing π-π stacking in protein binding. In contrast, (6-Fluoro-1H-indol-3-yl)methanamine has fluorine at position 6, which may alter electronic distribution and reduce resonance effects compared to position 5 .
Amine Functionalization: The primary amine at position 1 in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like GPCRs. In contrast, 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine features an ethylamine chain at position 3, which increases molecular weight and solubility but may reduce target specificity due to conformational flexibility .
However, the absence of an amine in 5-Fluoro-2,3-dimethyl-1H-indole limits its utility in applications requiring polar interactions .
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